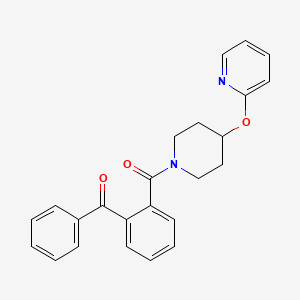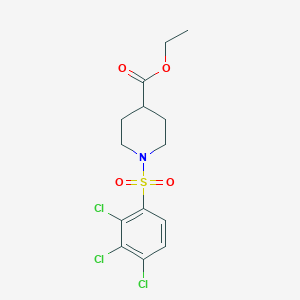
(2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: is a complex organic compound characterized by its benzoylphenyl group and piperidinyl moiety linked through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 2-benzoylphenyl chloride with 4-(pyridin-2-yloxy)piperidine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The piperidinyl group can be reduced to form piperidine derivatives.
Substitution: : The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the benzoylphenyl group and the piperidinyl moiety. Similar compounds include:
2-Benzoylpyridine: : Similar benzoyl group but lacks the piperidinyl moiety.
4-(Pyridin-2-yloxy)piperidine: : Similar piperidinyl moiety but lacks the benzoyl group.
2-Benzoylpiperidine: : Contains both benzoyl and piperidinyl groups but in a different structural arrangement.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of (2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone .
Properties
IUPAC Name |
phenyl-[2-(4-pyridin-2-yloxypiperidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(18-8-2-1-3-9-18)20-10-4-5-11-21(20)24(28)26-16-13-19(14-17-26)29-22-12-6-7-15-25-22/h1-12,15,19H,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJXTBHXLLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)

![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)



![5-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2892983.png)


![5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2892987.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)
